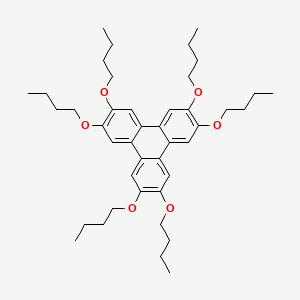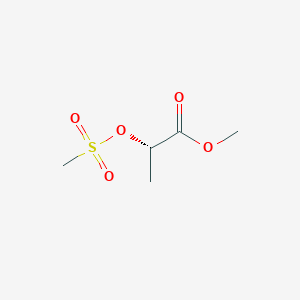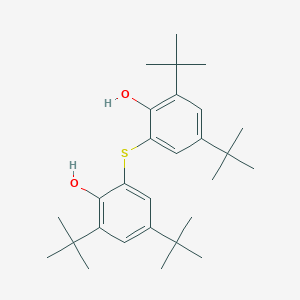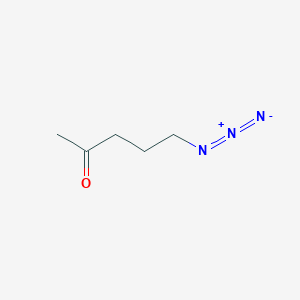
4-Methoxyphenylzinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenylzinc bromide, 0.50 M in THF, is a reagent used in organic synthesis. It is used to prepare a variety of organic compounds, including pharmaceuticals, fragrances, and dyes. It is also used in research applications, such as in the synthesis of peptide and carbohydrate derivatives. 50 M in THF.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenylzinc bromide, 0.50 M in THF, is used in a variety of scientific research applications. It has been used in the synthesis of peptide and carbohydrate derivatives, as well as in the synthesis of pharmaceuticals, fragrances, and dyes. It has also been used in the synthesis of organic compounds with a range of functional groups, including esters, amines, and alcohols.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenylzinc bromide, 0.50 M in THF, is not fully understood. However, it is believed that the zinc ion in the reagent acts as a nucleophile, attacking the carbon atom of the 4-methoxyphenyl bromide to form a zinc-carbon bond. The reaction then proceeds to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methoxyphenylzinc bromide, 0.50 M in THF, have not been studied in detail. However, it is believed that the reagent does not have any significant biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Methoxyphenylzinc bromide, 0.50 M in THF, in lab experiments is its high reactivity. The reagent is highly reactive, allowing for rapid synthesis of organic compounds. However, the reagent is also highly corrosive and can cause damage to equipment if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for 4-Methoxyphenylzinc bromide, 0.50 M in THF. These include further research into the mechanism of action of the reagent, as well as studies into its biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of organic compounds using the reagent, as well as into the development of new applications for the reagent.
Synthesemethoden
4-Methoxyphenylzinc bromide, 0.50 M in THF, is synthesized by the reaction of 4-methoxyphenyl bromide and zinc in the presence of THF. The reaction is conducted at room temperature and the product is isolated by filtration. The product is a white, crystalline solid with a melting point of 162-164°C.
Eigenschaften
IUPAC Name |
bromozinc(1+);methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCAKBQWDKHYPP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














